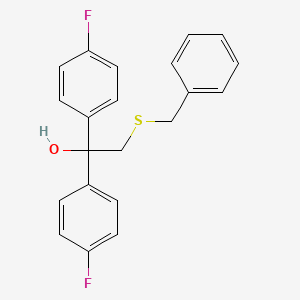

2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol

Description

2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol is a fluorinated aromatic compound featuring a central ethanol moiety substituted with two 4-fluorophenyl groups and a benzylsulfanyl (thioether) chain. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Its analogs often vary in substituents (e.g., halogenation) or functional groups (e.g., sulfonyl vs. sulfanyl), leading to distinct physicochemical and biological behaviors .

Properties

IUPAC Name |

2-benzylsulfanyl-1,1-bis(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2OS/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-25-14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDNZDYWPDVINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzylsulfanyl group is introduced to a bis(4-fluorophenyl)ethanol precursor. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon derivative.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrocarbon derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as improved flame retardancy and dielectric properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

2-(4-Chlorobenzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol (CAS 303152-11-6)

- Structural Difference : Chlorine replaces hydrogen at the para position of the benzyl group.

- Properties : Molecular weight = 390.87 g/mol; purity >90%; stable under避光, dry conditions .

- Applications : Explored in drug development and materials science due to enhanced electronic effects from the electron-withdrawing Cl substituent, which may improve binding affinity in target receptors .

2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol (CAS 1156381-32-6)

Oxidation State of the Sulfur Atom

2-((4-Chlorophenyl)sulfinyl)-1,1-bis(4-fluorophenyl)ethanol (CAS 303152-28-5)

- Structural Difference : Sulfinyl (sulfoxide) group replaces sulfanyl (thioether).

- Properties : Molecular weight = 392.85 g/mol; soluble in polar aprotic solvents (e.g., DMF) .

- Applications : Sulfoxide’s polarity increases solubility and may influence chiral recognition in pharmaceuticals .

2-[(4-Chlorophenyl)sulfonyl]-1,1-bis(4-fluorophenyl)-1-ethanol

Backbone Modifications

(S,S)-1,1-bis(4-fluorophenyl)propan-2-yl Derivatives

- Structural Difference: Propanol backbone replaces ethanol; esterified with amino acids (e.g., Florylpicoxamid).

- Synthesis : Uses palladium-catalyzed hydrogenation and PyBOP-mediated couplings .

- Applications : Agrochemicals (e.g., Florylpicoxamid) targeting plant pathogens; residues regulated in food commodities .

2-{4-[1-Carbamoyl-1-(4-fluorophenyl)phenylmethyl]phenoxy}ethyl Tosylate (Compound 31)

- Structural Difference : Tosylate group and carbamoyl substitution.

- Synthesis : Involves Cs2CO3-mediated alkylation in DMF .

- Applications : Intermediate in synthesizing bioactive molecules with improved hydrolytic stability .

Data Tables

Table 1: Key Physicochemical Properties

Key Research Findings

Halogen Effects : Chlorine or bromine substituents enhance electronic effects and binding in receptor-ligand interactions compared to the parent benzyl group .

Sulfur Oxidation State : Sulfonyl/sulfinyl derivatives exhibit higher polarity and stability, broadening applications in medicinal chemistry .

Backbone Flexibility: Propanol derivatives (e.g., Florylpicoxamid) demonstrate the importance of backbone length in agrochemical activity .

Biological Activity

2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol, also known by its CAS number 303152-09-2, is an organic compound notable for its unique structural features which include a benzylsulfanyl group and bis(4-fluorophenyl) moieties. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C21H18F2OS

- Molecular Weight : 356.43 g/mol

- CAS Number : 303152-09-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include nucleophilic substitution reactions where the benzylsulfanyl group is introduced to a bis(4-fluorophenyl)ethanol precursor, often using bases such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus. For instance, the compound showed a minimum inhibitory concentration (MIC) of 32 µM against S. aureus, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity Data

| Compound Name | MIC (µM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 32 | 15 |

| Control (DMSO) | N/A | 0 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving the modulation of histone deacetylase (HDAC) activity. The compound's structural features may enhance its binding affinity to specific molecular targets involved in cancer progression .

Case Study: HDAC Inhibition

A study evaluating various derivatives found that compounds similar to this compound exhibited promising HDAC inhibition, which is crucial for regulating gene expression in cancer cells. This suggests a potential pathway through which the compound could exert its anticancer effects .

The biological activity of this compound is believed to stem from its interaction with specific enzymes and proteins. The benzylsulfanyl group can potentially inhibit enzymatic activity, while the fluorophenyl groups may enhance the compound's binding affinity and specificity towards certain biological targets. This dual mechanism could explain both its antimicrobial and anticancer properties .

Comparison with Similar Compounds

When compared to similar compounds, such as fluorophenyl-substituted pyrrolidine sulfonamides and other benzyl derivatives, this compound stands out due to the unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness positions it as a valuable candidate for further research and development in medicinal chemistry .

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Promising |

| Fluorophenyl-substituted pyrrolidine sulfonamides | High | Moderate |

| Benzyl derivatives | Low | Variable |

Q & A

Q. What are the key synthetic strategies for synthesizing 2-(Benzylsulfanyl)-1,1-bis(4-fluorophenyl)-1-ethanol, and what intermediates are critical?

- Methodology : The synthesis can be approached via nucleophilic substitution or coupling reactions. A plausible route involves:

Formation of the bis(4-fluorophenyl)ethanol core : Alkylation of 4-fluorophenyl Grignard reagents with a ketone intermediate (e.g., 1,1-bis(4-fluorophenyl)ethanone) followed by reduction to the secondary alcohol .

Introduction of the benzylsulfanyl group : Thiol-ene "click" chemistry or SN2 displacement using benzyl mercaptan and a suitable leaving group (e.g., bromide) on the ethanol intermediate .

- Key intermediates : Bis(4-fluorophenyl)ethanone, brominated ethanol derivative, and benzyl mercaptan.

- Analytical validation : Confirm intermediates via / NMR and LC-MS .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

- Methodology :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Spectroscopy :

- NMR : Confirm the presence of bis(4-fluorophenyl) protons (δ 7.2–7.5 ppm) and the benzylsulfanyl methylene group (δ 3.8–4.0 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for similar sulfanyl-containing fluorophenyl compounds .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly regarding fluorophenyl and sulfanyl substituents?

- Methodology :

- Fluorophenyl groups : The electron-withdrawing fluorine atoms enhance metabolic stability and influence π-π stacking with aromatic residues in target proteins (e.g., enzymes or receptors) .

- Benzylsulfanyl moiety : The sulfur atom may participate in hydrogen bonding or covalent interactions (e.g., disulfide formation) with cysteine residues. Modulating the benzyl group’s steric bulk can alter binding affinity .

- Experimental design : Synthesize analogs with:

- Varying fluorophenyl substituents (e.g., chloro, methyl).

- Alternative thioether groups (e.g., alkylsulfanyl, arylthio).

Evaluate using enzyme inhibition assays (e.g., IC determination) .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved for this compound?

- Methodology :

Dose-response analysis : Determine if effects are concentration-dependent or due to off-target interactions at high doses .

Metabolic stability studies : Assess hepatic microsomal stability to rule out metabolite-induced toxicity .

Target engagement assays : Use techniques like SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .

Cross-species validation : Compare results in human vs. rodent cell lines to identify species-specific responses .

Q. What advanced computational methods can predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use programs like AutoDock Vina to model binding poses with proteins (e.g., cytochrome P450 enzymes or transporters) .

- MD simulations : Perform 100-ns simulations to assess stability of ligand-protein complexes and identify critical binding residues .

- QSAR modeling : Develop models correlating substituent properties (e.g., logP, polar surface area) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.